3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid
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Overview
Description
3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid typically involves multiple steps. One common method includes the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the acetylation and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate .
Uniqueness
3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is unique due to its specific structural features, such as the presence of both acetyl and amino groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-9-10(2)17(22)24-16-11(3)13(5-4-12(9)16)23-8-14(19)18-7-6-15(20)21/h4-5H,6-8H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
DKAVUNCQGBGDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC(=O)O)C |
Origin of Product |
United States |
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